2-Amino-2-cyclopropylhex-5-EN-3-one

Catalog No.
S13662952
CAS No.
M.F
C9H15NO
M. Wt
153.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-cyclopropylhex-5-EN-3-one

Product Name

2-Amino-2-cyclopropylhex-5-EN-3-one

IUPAC Name

2-amino-2-cyclopropylhex-5-en-3-one

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

InChI

InChI=1S/C9H15NO/c1-3-4-8(11)9(2,10)7-5-6-7/h3,7H,1,4-6,10H2,2H3

InChI Key

JMTQWJQTCWCJLD-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)(C(=O)CC=C)N

2-Amino-2-cyclopropylhex-5-en-3-one is an organic compound characterized by its unique structural features, which include a cyclopropyl group and an enone functional group. The molecular formula of this compound is C9H13NOC_9H_{13}NO, and it has a molecular weight of approximately 151.21 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both amino and carbonyl functionalities, which can participate in various

The chemical behavior of 2-amino-2-cyclopropylhex-5-en-3-one can be explored through several types of reactions:

  • Nucleophilic Addition: The carbonyl group in the enone can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom.
  • Amination Reactions: The amino group can participate in various transformations, including acylation and alkylation.
  • Cycloaddition Reactions: The compound may engage in cycloadditions due to the presence of the double bond, potentially forming more complex cyclic structures.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in developing new pharmaceuticals.

While specific biological activity data for 2-amino-2-cyclopropylhex-5-en-3-one may be limited, compounds with similar structures often exhibit significant biological properties. For instance, compounds containing amino groups are frequently involved in enzyme inhibition or modulation, while enones can act as Michael acceptors in biological systems. Research into structurally related compounds suggests potential applications as anti-inflammatory agents or as precursors for biologically active molecules.

Several synthetic routes can be employed to produce 2-amino-2-cyclopropylhex-5-en-3-one:

  • Amination of Cyclopropyl Ketones: Starting from a cyclopropyl ketone, amination can be achieved using ammonia or primary amines under appropriate conditions.
  • Michael Addition: A Michael addition reaction involving a suitable nucleophile and an α,β-unsaturated carbonyl compound could yield the desired structure.
  • Cyclization Reactions: Utilizing cyclization strategies involving precursor compounds that contain both amine and carbonyl functionalities can also lead to the formation of this compound.

These methods underscore the importance of strategic planning in synthetic organic chemistry to achieve desired compounds efficiently.

2-Amino-2-cyclopropylhex-5-en-3-one has potential applications in various fields:

  • Pharmaceutical Development: Its structural features may allow it to serve as a lead compound for developing new therapeutic agents.
  • Organic Synthesis: The compound can be utilized as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.
  • Material Science: Investigations into its properties could reveal applications in creating novel materials with specific characteristics.

Interaction studies with 2-amino-2-cyclopropylhex-5-en-3-one may involve assessing its reactivity with biological macromolecules such as proteins or nucleic acids. Understanding these interactions is crucial for evaluating its potential as a drug candidate or biochemical probe. Studies could focus on:

  • Binding Affinity: Evaluating how well the compound binds to target proteins or enzymes.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.
  • Toxicological Assessments: Understanding any potential adverse effects associated with its use.

Several compounds share structural similarities with 2-amino-2-cyclopropylhex-5-en-3-one, including:

  • Cyclopropylamine Derivatives: These compounds often exhibit interesting pharmacological properties but may lack the enone functionality that enhances reactivity.
  • Amino Enones: Compounds like 4-amino-4-methylpent-3-en-2-one have similar functional groups but differ in their carbon skeletons.
  • Cyclopropyl Ketones: Such as cyclopropylacetone, which lacks an amino group but shares the cyclopropane ring structure.

Comparison Table

Compound NameStructure FeaturesUnique Aspects
2-Amino-2-cyclopropylhex-5-en-3-oneAmino group, cyclopropane, enoneVersatile reactivity due to dual functional groups
Cyclopropylamine DerivativesCyclopropane ringPrimarily basic properties
4-Amino-4-methylpent-3-en-2-oneAmino group, enoneDifferent carbon skeleton
CyclopropylacetoneCyclopropane ring, ketoneLacks amino functionality

This comparison illustrates how 2-amino-2-cyclopropylhex-5-en-3-one stands out due to its unique combination of functional groups that may enhance its reactivity and biological activity compared to similar compounds.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

153.115364102 g/mol

Monoisotopic Mass

153.115364102 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types